3-(2-Oxobutyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(2-Oxobutyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring fused with a dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxobutyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with an appropriate oxobutylating agent under controlled conditions. One common method involves the use of 2-oxobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxobutyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxobutyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF) under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like triethylamine or sodium hydroxide in solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine-2,4-dione derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
3-(2-Oxobutyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxobutyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, which lacks the oxobutyl group, is also of interest for its biological activities.
3-(2-Oxoethyl)-1,3-thiazolidine-2,4-dione: A similar compound with an oxoethyl group instead of an oxobutyl group.
3-(2-Oxopropyl)-1,3-thiazolidine-2,4-dione: Another analog with an oxopropyl group.
Uniqueness
3-(2-Oxobutyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the oxobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
3-(2-oxobutyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-5(9)3-8-6(10)4-12-7(8)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEABBDJHSCUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1C(=O)CSC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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